1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide
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Overview
Description
1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide is a complex organic compound that features a unique structure combining an azetidine ring, an indole moiety, and a diphenylmethyl group
Preparation Methods
The synthesis of 1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: The indole group can be introduced via substitution reactions using indole derivatives.
Attachment of the Diphenylmethyl Group: This step often involves Friedel-Crafts alkylation reactions to attach the diphenylmethyl group to the azetidine ring.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]pyrrolidine-3-carboxamide: This compound features a pyrrolidine ring instead of an azetidine ring, leading to different chemical and biological properties.
1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]piperidine-3-carboxamide:
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H27N3O |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-benzhydryl-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide |
InChI |
InChI=1S/C27H27N3O/c31-27(28-16-15-22-17-29-25-14-8-7-13-24(22)25)23-18-30(19-23)26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,17,23,26,29H,15-16,18-19H2,(H,28,31) |
InChI Key |
QBDJILLEUGYGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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